molecular formula C20H16O2 B339302 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE

Katalognummer: B339302
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: WGSBEPYBKQIAQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is an organic compound with a complex structure that includes a biphenyl group and a phenylethanone moiety

Eigenschaften

Molekularformel

C20H16O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

1-phenyl-2-(2-phenylphenoxy)ethanone

InChI

InChI=1S/C20H16O2/c21-19(17-11-5-2-6-12-17)15-22-20-14-8-7-13-18(20)16-9-3-1-4-10-16/h1-14H,15H2

InChI-Schlüssel

WGSBEPYBKQIAQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE typically involves the reaction of biphenyl derivatives with phenylethanone under specific conditions. One common method includes the use of a coupling reaction between a biphenyl halide and a phenylethanone derivative in the presence of a catalyst. The reaction is usually carried out in an ether solvent, and the conditions may vary depending on the desired yield and purity .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments. The industrial methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents like ether or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols. Substitution reactions can lead to a variety of biphenyl derivatives, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Wirkmechanismus

The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is unique due to its specific combination of the biphenyl and phenylethanone groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.